Pyrrocaine
CAS No.: 2210-77-7
Cat. No.: VC1661683
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210-77-7 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
| Standard InChI | InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) |
| Standard InChI Key | OYCGKECKIVYHTN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Pyrrocaine is chemically identified as N-(2,6-Dimethylphenyl)-1-pyrrolidineacetamide, with a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . The compound features a pyrrolidine ring connected to an acetamide group that links to a 2,6-dimethylphenyl moiety. This structure shares similarities with lidocaine but contains a pyrrolidine heterocyclic amine instead of the diethylamino group found in lidocaine.
Physical Properties
Pyrrocaine in its base form appears as crystals when recrystallized from hexane or petroleum ether mixed with dibutyl ether, with a melting point of 83°C . The compound is also commonly used in its hydrochloride salt form (CAS: 2210-64-2), which has a molecular weight of 268.78 g/mol . This salt form crystallizes from isopropanol with a melting point of 205°C and demonstrates solubility in water, alcohol, and isopropyl alcohol, while being practically insoluble in chloroform and ether .
Chemical Properties Table
| Property | Pyrrocaine | Pyrrocaine Hydrochloride |
|---|---|---|
| CAS Number | 2210-77-7 | 2210-64-2 |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O·HCl |
| Molecular Weight (g/mol) | 232.32 | 268.78 |
| Physical State | Crystalline solid | Crystalline powder |
| Melting Point (°C) | 83 | 205 |
| Solubility | Soluble in organic solvents | Soluble in water, alcohol, isopropyl alcohol; insoluble in chloroform, ether |
| Color | White to off-white | White |
History and Development
The development of pyrrocaine can be traced back to the mid-20th century, with significant contributions from researchers seeking alternatives to earlier local anesthetics with improved safety profiles. The compound was prepared and documented by Schlesinger and Gordon, as evidenced by the US patent 2813861 (1957) assigned to Endo Laboratories . Further research was conducted by Löfgren and colleagues, published in Acta Chemica Scandinavica (volume 11, page 1724) in 1957 .
This compound has been marketed under various trade names, including Endocaine (by Endo Laboratories) and Dynacaine, indicating its commercial adoption in pharmaceutical practice . These developments reflect the ongoing scientific pursuit of local anesthetics with enhanced efficacy and reduced side effects compared to earlier alternatives.
Mechanism of Action
Primary Mechanism
Pyrrocaine exerts its anesthetic effect primarily through blocking sodium channels in neuronal cell membranes. This mechanism prevents the generation and propagation of action potentials along nerve fibers, resulting in temporary inhibition of sensory and motor function in the affected area. This blockade is reversible, allowing for the restoration of normal nerve function as the drug is metabolized and cleared from the tissue.
Molecular Interactions
At the molecular level, pyrrocaine interacts with specific binding sites on voltage-gated sodium channels. The compound's structural features, particularly the lipophilic aromatic ring and the tertiary amine group, facilitate this interaction by allowing the molecule to access the receptor site within the channel pore. This binding prevents the conformational changes necessary for channel opening, thereby inhibiting sodium ion influx and subsequent depolarization of the nerve membrane.
Pharmacological Properties
Pharmacokinetics
Pyrrocaine demonstrates a relatively rapid onset of action when administered for local anesthesia, consistent with its ability to quickly reach and interact with sodium channels in neuronal membranes. The duration of action is considered moderate, comparable to that of lidocaine, making it suitable for procedures requiring temporary anesthesia without prolonged numbness.
The metabolism of pyrrocaine occurs primarily in the liver, where it undergoes biotransformation through various enzymatic pathways. The resulting metabolites are ultimately excreted through the renal system, with a portion eliminated through biliary excretion.
Pharmacodynamics
The pharmacodynamic profile of pyrrocaine includes its primary anesthetic effects as well as secondary actions on cardiovascular function. Studies have indicated that pyrrocaine, at concentrations ranging from 0.1 to 300 μM, can significantly decrease the automatic rhythmicity of the right atrium and reduce excitability in cardiac tissues. These findings suggest potential implications for its use in patients with pre-existing cardiac conditions and highlight the importance of careful dosing in clinical practice.
Clinical Applications
Dental Procedures
Pyrrocaine has found significant application in dental procedures, where its properties as a local anesthetic make it valuable for pain management during interventions. Typical dosages include 1 ml of a 2% solution for infiltration anesthesia and 1.5 to 2 ml for nerve blocks. The compound's efficacy in providing adequate anesthesia, combined with its favorable safety profile, makes it particularly suitable for dental applications requiring precise local anesthetic control.
Minor Surgical Procedures
Beyond dental applications, pyrrocaine has been employed in various minor surgical procedures where local anesthesia is required. Its ability to effectively block sensory and motor function in a localized area without significant systemic effects makes it a valuable option for ambulatory and outpatient surgical interventions.
Clinical Applications Table
| Application | Formulation | Typical Dosage | Duration of Effect |
|---|---|---|---|
| Dental Infiltration | 2% solution | 1 ml | 1-2 hours |
| Nerve Blocks | 2% solution | 1.5-2 ml | 2-3 hours |
| Minor Surgery | 1-2% solution | Procedure-dependent | 1-3 hours |
Comparison with Similar Compounds
Structural Comparisons
When compared to other local anesthetics, pyrrocaine shares certain structural similarities while maintaining distinctive features. Unlike lidocaine, which contains a diethylamino group, pyrrocaine incorporates a pyrrolidine ring, which influences its pharmacokinetic and pharmacodynamic properties. This structural difference contributes to the compound's unique profile among local anesthetics.
Comparative Analysis Table
| Property | Pyrrocaine | Lidocaine | Procaine |
|---|---|---|---|
| Chemical Class | Pyrrolidine derivative | Amide | Ester |
| Molecular Weight (g/mol) | 232.32 (base) | 234.3 | 236.31 |
| Onset of Action | Rapid | Rapid | Moderate |
| Duration of Action | Moderate | Moderate | Short |
| Metabolism | Liver | Liver | Plasma (esterases) |
| Methemoglobinemia Risk | Lower | Higher | Low |
| Cardiac Effects | Moderate | Moderate to high | Low |
| Toxicity Profile | Generally favorable | Dose-dependent | Low toxicity, allergic reactions |
Research Findings
Recent research has expanded our understanding of pyrrocaine's properties and potential applications. Studies focusing on the synthesis and biological activity of local anesthetics, including pyrrocaine, have provided valuable insights into their pharmacodynamics and clinical utility.
A comprehensive review highlighted that compounds similar to pyrrocaine can effectively block nerve conduction without significant protective effects on hypotonic hemolysis. This finding emphasizes the specificity of pyrrocaine's action on neural tissue and contributes to our understanding of its mechanism of action and safety profile.
In vitro studies examining the effects of pyrrocaine on cardiac tissue have demonstrated its influence on cardiac rhythmicity and excitability. These findings have important implications for the compound's use in patients with cardiac conditions and contribute to the ongoing refinement of clinical guidelines for local anesthetic administration.
Synthesis and Preparation Methods
The synthesis of pyrrocaine involves a series of chemical reactions designed to efficiently produce the final compound with high purity. While specific methods may vary, the general approach typically involves the formation of an amide bond between 2,6-dimethylaniline and a suitable acetyl compound, followed by the incorporation of the pyrrolidine moiety.
Historical synthetic routes have been documented in the literature, particularly by Schlesinger and Gordon (US patent 2813861, 1957) and Löfgren et al. (Acta Chemica Scandinavica, 1957) . These foundational methods have likely been refined and optimized over time to improve yield, purity, and cost-effectiveness in industrial production.
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